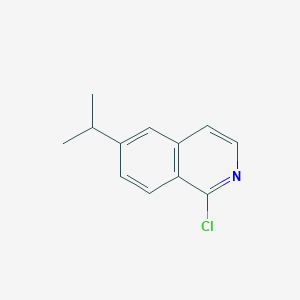

1-Chloro-6-isopropylisoquinoline

Description

Overview of Isoquinoline (B145761) Scaffold in Organic and Medicinal Chemistry Research

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern chemical research. wikipedia.org This structural motif is not merely a synthetic curiosity but is a "privileged scaffold" frequently found in a vast array of natural products, particularly alkaloids derived from the amino acid tyrosine. wikipedia.orgrsc.orgnih.gov Its presence in nature is a strong indicator of its biological relevance, which has been extensively leveraged in medicinal chemistry. nih.gov

The rigid, planar structure of the isoquinoline core provides an excellent framework for the spatial presentation of various functional groups, allowing for precise interactions with biological targets. Consequently, isoquinoline derivatives have been the subject of intense investigation, leading to the development of therapeutic agents with a wide spectrum of activities. nih.gov These include applications as anticancer, antifungal, antimicrobial, anti-inflammatory, and antihypertensive agents. nih.govresearchgate.net The versatility of the isoquinoline ring system and the potential for functionalization at multiple positions make it a highly attractive target for synthetic organic chemists aiming to create libraries of compounds for drug discovery and development. rsc.orgrsc.org

Importance of Halogenated and Alkylated Isoquinolines in Chemical Research

The strategic placement of halogen and alkyl groups onto the isoquinoline framework is a critical tool in the medicinal chemist's arsenal. Halogenation, the introduction of atoms like chlorine, can significantly alter a molecule's physicochemical properties. researchgate.net For instance, the introduction of a chlorine atom can enhance a compound's metabolic stability, membrane permeability, and binding affinity to target proteins through the formation of halogen bonds. researchgate.netnih.gov This modification has been successfully employed to increase the potency of various bioactive compounds. researchgate.net

Similarly, the incorporation of alkyl groups, such as an isopropyl group, can have profound effects on a molecule's properties. Alkyl groups can increase lipophilicity, which may enhance the compound's ability to cross biological membranes. They also provide steric bulk, which can influence the molecule's conformation and its selectivity for specific biological targets. The synthesis of alkylated isoquinolines is a significant area of research, with numerous methods developed to introduce these groups at various positions on the isoquinoline core. acs.org

Rationale for Focused Research on 1-Chloro-6-isopropylisoquinoline

The specific substitution pattern of this compound suggests a deliberate molecular design aimed at creating a versatile chemical building block. The chlorine atom at the C-1 position is particularly significant. In isoquinoline chemistry, the C-1 position is susceptible to nucleophilic substitution, meaning the chlorine atom can be readily replaced by other functional groups. youtube.com This makes this compound a valuable intermediate for the synthesis of a wide range of more complex isoquinoline derivatives.

The presence of the isopropyl group at the C-6 position further refines the molecule's potential. This alkyl group can influence the electronic properties of the aromatic system and provides a lipophilic handle, which could be crucial for biological activity or for solubility in organic solvents used in synthesis. While extensive published research dedicated solely to this compound is not prominent, its availability from chemical suppliers, often categorized as an intermediate for Organic Light Emitting Diode (OLED) materials, points towards its utility in materials science research. echemi.com The combination of a reactive chloro group and a modulating isopropyl substituent makes it a prime candidate for investigation in both medicinal chemistry and materials science, where the development of novel functional molecules is a constant objective.

Properties

IUPAC Name |

1-chloro-6-propan-2-ylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-8(2)9-3-4-11-10(7-9)5-6-14-12(11)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWSRHJSXZLLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Chemistry of 1 Chloro 6 Isopropylisoquinoline

Reactivity of the Chloro-Substituent at the C1 Position

The chlorine atom at the C1 position of the isoquinoline (B145761) ring is highly activated towards nucleophilic displacement and is an excellent handle for various cross-coupling reactions. This reactivity is a cornerstone of its utility in synthetic chemistry.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the isoquinoline nitrogen atom enhances the electrophilicity of the C1 carbon, making it susceptible to attack by a wide range of nucleophiles. This allows for the direct replacement of the chloro group to introduce diverse functionalities.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of 1-amino-, 1-alkoxy-, and 1-thio-substituted isoquinoline derivatives, respectively. The reaction conditions for these substitutions typically involve heating the 1-chloro-6-isopropylisoquinoline with the desired nucleophile in a suitable solvent.

Table 1: Examples of Nucleophilic Substitution Reactions on this compound

| Nucleophile | Reagent Example | Product |

| Amine | Morpholine | 1-(Morpholin-4-yl)-6-isopropylisoquinoline |

| Alkoxide | Sodium methoxide | 1-Methoxy-6-isopropylisoquinoline |

| Thiolate | Sodium thiophenoxide | 6-Isopropyl-1-(phenylthio)isoquinoline |

Note: The table represents plausible reactions based on the general reactivity of 1-chloroisoquinolines. Specific experimental data for this compound may vary.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chloro-substituent at the C1 position serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org This method is widely used to form new carbon-carbon bonds, for example, to introduce aryl or vinyl groups at the C1 position. organic-chemistry.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.gov It is a reliable method for the synthesis of 1-alkynylisoquinolines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling this compound with a primary or secondary amine. organic-chemistry.org This reaction is a powerful alternative to traditional nucleophilic substitution for the synthesis of 1-aminoisoquinoline (B73089) derivatives and offers a broad substrate scope. organic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions on this compound

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-6-isopropylisoquinoline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Alkynyl-6-isopropylisoquinoline |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 1-Amino-6-isopropylisoquinoline |

Note: The catalyst systems are representative examples and the optimal conditions can vary depending on the specific substrates.

Reactivity of the Isopropyl-Substituent at the C6 Position

The isopropyl group at the C6 position also offers opportunities for chemical modification, primarily through reactions involving the benzylic position.

Alkyl Group Modifications and Oxidations

The benzylic carbon of the isopropyl group is susceptible to oxidation under certain conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the isopropyl group to a carboxylic acid, yielding 1-chloro-1,2-dihydroisoquinoline-6-carboxylic acid. masterorganicchemistry.com More controlled oxidation can potentially lead to the formation of a tertiary alcohol, 2-(1-chloroisoquinolin-6-yl)propan-2-ol, or a ketone, 1-(1-chloroisoquinolin-6-yl)ethan-1-one, though specific conditions for such selective oxidations on this substrate would require careful optimization to avoid over-oxidation or degradation of the isoquinoline ring. nih.gov

Reductive Transformations: Pathways to Dihydro- and Tetrahydroisoquinoline Analogues

The isoquinoline core of this compound can be reduced to form dihydro- and tetrahydroisoquinoline derivatives. These reduced scaffolds are prevalent in many biologically active natural products and synthetic compounds.

Catalytic hydrogenation, using catalysts such as platinum, palladium, or nickel, can reduce the pyridine (B92270) ring to afford 6-isopropyl-1,2,3,4-tetrahydroisoquinoline. The chloro group at the C1 position is often reductively cleaved under these conditions.

Alternatively, chemical reducing agents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that can selectively reduce the C=N bond of an isoquinolinium salt, which can be formed by N-alkylation of the isoquinoline, to yield a 1,2-dihydroisoquinoline. masterorganicchemistry.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also effect the reduction to the tetrahydroisoquinoline. masterorganicchemistry.com The choice of reducing agent and reaction conditions allows for the selective preparation of either the dihydro- or tetrahydroisoquinoline analogues.

Oxidation Pathways and Mechanisms of Isoquinoline Derivatives

The oxidation of the isoquinoline ring system can proceed through different pathways depending on the oxidant and the substitution pattern of the molecule. Generally, oxidation is challenging and can lead to ring cleavage under harsh conditions. rsc.org For instance, oxidation of isoquinoline with alkaline potassium permanganate yields a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid, indicating cleavage of both rings. gcwgandhinagar.comshahucollegelatur.org.in

A significant pathway for the selective oxidation of the nitrogen atom in the isoquinoline ring is the formation of N-oxides. This is typically achieved using peroxy acids, such as peracetic acid or meta-chloroperbenzoic acid (m-CPBA). nih.govnih.gov The reaction involves the electrophilic attack of the peroxy acid on the lone pair of the nitrogen atom.

A study on the reaction of 1-chloroisoquinoline (B32320) with peracetic acid provides direct insight into the oxidation behavior of a closely related analogue. acs.org This reaction is expected to yield the corresponding 1-chloroisoquinoline N-oxide. The presence of the electron-withdrawing chlorine atom at the 1-position would decrease the basicity of the nitrogen atom, potentially making the N-oxidation slower compared to unsubstituted isoquinoline.

The general mechanism for the N-oxidation of quinolines and isoquinolines by peroxy acids has been studied, and it is understood to be a bimolecular reaction where the rate is influenced by the solvent and the electronic properties of the substituents on the heterocyclic ring. chemicalbook.com The formation of N-oxides is a crucial transformation as it can alter the reactivity of the ring system, for example, by facilitating nucleophilic substitution at the C2 and C4 positions.

Recent research has also explored oxidative transformations for the synthesis of C4-substituted isoquinolines from tetrahydroisoquinoline precursors using oxidants like pyridine-N-oxide. acs.org While this involves a different starting material, it highlights the ongoing interest in the oxidative chemistry of the isoquinoline scaffold.

Structure-Reactivity Relationships within this compound Analogues

The reactivity of this compound can be understood by comparing it with its parent compound, isoquinoline, and other substituted analogues. The introduction of substituents can significantly alter the electronic distribution and steric environment of the isoquinoline ring, thereby influencing its reactivity in various reactions.

Effect of the 1-Chloro Substituent: The chlorine atom at the 1-position is the most influential group in terms of the compound's transformative potential. It activates this position for nucleophilic aromatic substitution (SNAr) reactions. ontosight.ai The rate of nucleophilic substitution at the 1-position of a 1-haloisoquinoline is significantly higher than at other positions. youtube.com This allows for the facile introduction of various nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse range of 1-substituted isoquinoline derivatives. For example, 1-chloroisoquinoline is used in the preparation of aminoisoquinolinylurea derivatives. chemicalbook.comchemicalbook.com It also participates in cross-coupling reactions, such as Mn-catalyzed coupling with Grignard reagents and Pd-catalyzed coupling with boronic acids. chemicalbook.comchemicalbook.com

Effect of the 6-Isopropyl Substituent: The isopropyl group at the 6-position is an electron-donating group. In electrophilic aromatic substitution reactions on the isoquinoline ring, which typically occur at positions 5 and 8, the presence of an activating group at position 6 would be expected to influence the regioselectivity. gcwgandhinagar.com Specifically, it may enhance the reactivity of the benzenoid ring towards electrophiles. Studies on the electrophilic reactivity of the neutral isoquinoline molecule have shown a positional reactivity order of 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org The presence of the isopropyl group at C6 would likely increase the reactivity at the adjacent C5 and C7 positions.

The table below summarizes the expected influence of the substituents on the reactivity of the this compound core.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Chlorine | 1 | -I (Inductive), +M (Mesomeric) | Activates C1 for Nucleophilic Substitution |

| Isopropyl | 6 | +I (Inductive), Hyperconjugation | Activates Benzene (B151609) Ring for Electrophilic Substitution |

Computational and Theoretical Investigations of 1 Chloro 6 Isopropylisoquinoline

In Silico Modeling for Structure-Based Design and Enzyme Engineering

In silico modeling, particularly structure-based drug design (SBDD), has become an indispensable tool in the discovery of novel enzyme inhibitors. researchoutreach.org This approach leverages the three-dimensional structure of a target enzyme to design and optimize ligands that can bind with high affinity and selectivity. The isoquinoline (B145761) framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules that target enzymes such as kinases, proteases, and cholinesterases. rsc.orgnih.govrsc.org For 1-Chloro-6-isopropylisoquinoline, in silico modeling can predict its potential as a scaffold for enzyme inhibitors.

The results of such a docking study could be presented in a table, summarizing the predicted binding energy and key interactions.

Table 1: Hypothetical Docking Results of this compound with a Kinase Target

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | Hinge Region (Hydrogen Bond), Hydrophobic Pocket (van der Waals) |

| Hydrogen Bonds | 1 | Amine of backbone |

| Halogen Bonds | 1 | Carbonyl of backbone |

| Hydrophobic Interactions | Multiple | Leucine, Valine, Isoleucine |

Furthermore, enzyme engineering can be guided by computational insights. mdpi.com If this compound is identified as a promising but non-optimal inhibitor, the enzyme's active site can be computationally mutated to enhance binding affinity or alter substrate specificity. mdpi.com By modeling the effects of amino acid substitutions, researchers can prioritize mutations for experimental validation, accelerating the development of engineered enzymes for various applications, from biocatalysis to therapeutics. mdpi.com

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Quantum chemical calculations are highly effective in predicting the spectroscopic properties of molecules, providing a valuable complement to experimental data. winterschool.cc For this compound, Density Functional Theory (DFT) can be employed to calculate its NMR, IR, and UV-Vis spectra. nih.gov

The predicted ¹H and ¹³C NMR chemical shifts are particularly useful for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for this purpose. tsijournals.comresearchgate.net The expected chemical shifts for this compound can be estimated and tabulated.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 | - | 152.5 |

| C3 | 7.85 | 122.0 |

| C4 | 8.10 | 140.1 |

| C5 | 7.95 | 128.8 |

| C6 (CH) | 3.15 | 34.5 |

| C6 (CH₃) | 1.30 | 23.9 |

| C7 | 7.60 | 125.4 |

| C8 | 8.20 | 129.5 |

| C4a | - | 136.2 |

| C8a | - | 148.7 |

Note: These are hypothetical values based on principles of computational chemistry.

Beyond individual molecules, computational methods can explore the intermolecular interactions that govern the solid-state packing and bulk properties of this compound. growingscience.com Hirshfeld surface analysis can visualize and quantify these interactions, which would likely include C-H···N hydrogen bonds, π-π stacking between the isoquinoline rings, and halogen-based interactions. bohrium.com Natural Bond Orbital (NBO) analysis can further reveal hyperconjugative interactions that contribute to molecular stability. nih.govresearchgate.net

Theoretical Insights into Stability and Reaction Energetics

Computational chemistry provides a powerful lens through which to examine the stability and reactivity of molecules like this compound. nih.gov The stability of the molecule can be assessed by calculating its total energy and the energies of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. semanticscholar.org

The reaction energetics of synthetic routes to this compound, such as the Bischler-Napieralski or Pictet-Spengler reactions followed by chlorination, can be theoretically investigated. pharmaguideline.comorganic-chemistry.org By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This can help in understanding the reaction mechanism and identifying the rate-determining step.

Table 3: Hypothetical Reaction Energetics for a Key Synthetic Step of this compound

| Parameter | Energy (kcal/mol) |

| Reactant Energy | 0.0 (Reference) |

| Transition State Energy | +25.3 |

| Product Energy | -15.8 |

| Activation Energy | +25.3 |

| Reaction Enthalpy | -15.8 |

Note: These are illustrative values for a hypothetical reaction step.

Furthermore, the stability of different potential conformers or tautomers can be compared. For this compound, while tautomerism is not a major consideration, the rotational barrier of the isopropyl group could be calculated to understand its conformational flexibility. The molecule's electrostatic potential surface can also be mapped to identify regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack), providing a visual guide to its reactivity. growingscience.comyoutube.com For instance, the nitrogen atom would be a region of negative potential, while the area around the C1-Cl bond would be more positive, indicating its susceptibility to nucleophilic substitution. youtube.com

Potential Applications in Chemical Research and Development

1-Chloro-6-isopropylisoquinoline as a Versatile Synthetic Intermediate and Building Block

The utility of this compound as a synthetic intermediate stems from the reactivity of the chlorine atom at the 1-position of the isoquinoline (B145761) ring. This position is activated towards nucleophilic substitution, allowing for the introduction of a wide array of functional groups. chemimpex.com The synthesis of 1-chloroisoquinolines can be achieved by treating the corresponding isoquinolin-1-ones with a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.com

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 1-Amino-, 1-Alkoxy-, 1-Thio-isoquinolines | Introduction of diverse functional groups for further elaboration. |

| Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | 1-Aryl/heteroaryl-isoquinolines | Formation of C-C bonds to construct biaryl systems. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 1-Alkynyl-isoquinolines | Introduction of alkynyl moieties for click chemistry or further transformations. |

| Buchwald-Hartwig Amination | Amines, Pd catalyst | 1-Amino-isoquinolines | Formation of C-N bonds under mild conditions. |

The reactivity of the 1-chloro substituent can be harnessed to construct intricate polycyclic systems. Through intramolecular cyclization reactions, the isoquinoline core can be fused with other ring systems, leading to novel and complex molecular architectures. For instance, a suitably functionalized side chain introduced at the 1-position could undergo a subsequent cyclization onto another position of the isoquinoline or the isopropyl-bearing benzene (B151609) ring. The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, for example, is found in a number of natural products and can be synthesized from isoquinoline precursors. rsc.org

This compound can serve as a precursor for a variety of other heterocyclic scaffolds. ekb.eg The displacement of the chloro group can be followed by further chemical transformations to build entirely new heterocyclic rings fused to or substituted on the isoquinoline framework. This versatility allows for the generation of libraries of diverse molecular structures, which is a cornerstone of modern drug discovery. researchgate.net

Role in Medicinal Chemistry Research as a Scaffold for Novel Compound Discovery

The isoquinoline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. nih.govnih.gov The specific substitution pattern of this compound offers a unique starting point for the design of novel bioactive compounds.

Exploration of Biological Activity Mechanisms (e.g., Enzyme Inhibition, Receptor Modulation) through in vitro Studies

Derivatives of isoquinoline have been shown to exhibit a wide range of biological activities, including enzyme inhibition and receptor modulation. nih.govnih.gov For example, certain isoquinoline derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase and inhibitor of apoptosis proteins (IAPs). nih.govnih.gov The this compound scaffold could be elaborated to generate derivatives that can be tested in various in vitro assays to probe their interactions with specific biological targets. The isopropyl group, for instance, can provide a hydrophobic interaction within a protein's binding pocket, while modifications at the 1-position can be used to fine-tune binding affinity and selectivity.

| Isoquinoline Derivative Type | Biological Target/Activity | Potential Therapeutic Area |

|---|---|---|

| Substituted Isoquinolin-1-ones | Antitumor activity | Oncology nih.gov |

| Bisbenzylisoquinoline Alkaloids | Acetylcholinesterase inhibition | Neurodegenerative diseases nih.gov |

| Hexahydroimidazo[1,5-b]isoquinolines | Glucocorticoid receptor modulation | Inflammatory diseases nih.gov |

| 3-Arylisoquinolinones | Microtubule binding, antiproliferative activity | Oncology nih.govacs.org |

| Tetrahydroisoquinolines | Various, including antimicrobial and neuroprotective | Infectious and neurodegenerative diseases rsc.org |

| Substituted Isoquinolines | Melatonin receptor agonism | Depression, sleep disorders researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Targeted Compound Design

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. rsc.org The this compound scaffold provides two key points for chemical modification. By systematically varying the substituent at the 1-position (by replacing the chloro group) and exploring modifications of the isopropyl group (or its replacement with other alkyl or functional groups), researchers can establish clear SAR trends. nih.govresearchgate.net This systematic approach allows for the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. For example, studies on 3-arylisoquinolinones have shown that the position of substituents on the aryl ring can dramatically affect their antiproliferative activity. nih.govacs.org

Utility in High-Throughput Screening Library Design

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large numbers of compounds. researchgate.netresearchgate.net The design of diverse and novel chemical libraries is essential for the success of HTS campaigns. researchgate.net this compound, with its reactive handle and potential for diversification, is an excellent starting point for the creation of a focused library of novel compounds. By applying a range of synthetic reactions to the 1-chloro position, a large number of structurally diverse derivatives can be generated and screened against various biological targets to identify new hit compounds. nih.gov

Potential Applications in Material Science Research

The unique molecular architecture of isoquinoline and its derivatives has garnered significant interest within the field of material science. The rigid, planar structure combined with the presence of a nitrogen heteroatom provides a foundation for developing novel materials with tailored electronic and photophysical properties. The specific substitution pattern of this compound, featuring an electron-withdrawing chloro group and an electron-donating isopropyl group, suggests its potential as a versatile building block for advanced functional materials.

The development of new organic molecules for applications in Organic Light-Emitting Diodes (OLEDs) and as functional dyes is a burgeoning area of research. Isoquinoline derivatives are actively being explored for these purposes due to their inherent luminescent properties and tunable electronic characteristics. researchgate.net

While direct research on this compound in this context is not extensively documented, the known effects of its constituent functional groups on the isoquinoline core allow for informed predictions of its potential. The chloro-substituent, being an electron-withdrawing group, can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), which is a critical factor in designing materials for OLEDs. This can facilitate charge injection and transport, potentially leading to more efficient devices.

Furthermore, the isopropyl group, an electron-donating alkyl group, can enhance the solubility of the molecule in organic solvents, which is a crucial aspect for the solution-based processing of organic electronic devices. It can also influence the solid-state packing of the molecules, which in turn affects the charge mobility and luminescent properties of the material in thin films.

The combination of these substituents on the isoquinoline framework could lead to the creation of "push-pull" systems, where the electron-donating and electron-withdrawing groups create a permanent dipole moment in the molecule. Such systems are highly desirable for developing non-linear optical (NLO) materials and as emitters in OLEDs, as they can exhibit high fluorescence quantum yields.

Research on related substituted quinolines and isoquinolines has demonstrated their utility as fluorescent dyes. For instance, certain isoquinoline derivatives have been shown to exhibit intense fluorescence, making them promising candidates for bio-imaging and as fluorescent probes. d-nb.info The specific substitution pattern in this compound could potentially lead to derivatives with unique absorption and emission characteristics, making them suitable for specialized dye applications.

A summary of related isoquinoline derivatives and their applications is presented in the table below:

| Compound Class | Substituents | Potential Application | Reference |

| Isoquinoline Derivatives | Various amine and aryl groups | Fluorescent sensors, OLED luminophores | researchgate.net |

| Boroisoquinolines | Difluoroboranyl group | Fluorescent labeling of proteins | nih.gov |

| Chloro-substituted Ageladine Analogs | Chloro and other groups | pH-dependent fluorescent probes | researchgate.net |

The photo-physical properties of isoquinoline derivatives are at the heart of their potential in material science. These properties, including absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, are highly dependent on the nature and position of substituents on the isoquinoline ring.

Generally, the isoquinoline core exhibits fluorescence, and its emission characteristics can be finely tuned. The introduction of a chlorine atom, as in this compound, is expected to have a significant impact. Halogen atoms can induce a "heavy-atom effect," which can promote intersystem crossing from the singlet excited state to the triplet excited state. This property is particularly relevant for the development of phosphorescent materials for OLEDs, which can theoretically achieve 100% internal quantum efficiency.

Conversely, the presence of electron-donating groups like the isopropyl group can increase the electron density of the aromatic system, often leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. The interplay between the electron-withdrawing chloro group and the electron-donating isopropyl group in this compound could result in interesting photo-physical phenomena such as intramolecular charge transfer (ICT). Molecules exhibiting ICT often display strong solvatochromism, where their emission color changes with the polarity of the solvent. This property is valuable for developing chemical sensors.

Studies on other substituted isoquinolines have provided insights into these structure-property relationships. For example, some isoquinoline derivatives have been shown to have high fluorescence quantum yields, making them efficient light emitters. nih.gov

The table below summarizes key photo-physical data for some illustrative isoquinoline derivatives, providing a basis for predicting the potential properties of this compound.

| Compound/Class | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Feature | Reference |

| Isoquinoline-3-amine derivatives | ~350-380 | ~400-450 | High | Potential fluorophores | nih.gov |

| Boroisoquinolines | Varies | 400-600 | - | Large Stokes shifts (>100 nm) | nih.gov |

| Chloro analog of debromoageladine-BF2 complex | - | - | ~25-fold higher than parent | Enhanced fluorescence intensity | researchgate.net |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 1-Chloro-6-isopropylisoquinoline and its derivatives is intrinsically linked to the development of greener and more efficient chemical processes. Traditional methods for isoquinoline (B145761) synthesis, while foundational, often involve harsh conditions and the generation of significant waste. rsc.org Modern synthetic chemistry is increasingly focused on sustainability, and this is reflected in the pursuit of novel catalytic methods for constructing the isoquinoline core.

Transition-metal-catalyzed reactions, particularly those involving C-H bond activation, are at the forefront of this endeavor. acs.orgijpsjournal.com These methods offer an atom-economical approach to building molecular complexity from simple precursors. mdpi.com For this compound, this could involve the use of catalysts based on rhodium, ruthenium, or palladium to construct the isoquinoline skeleton with the isopropyl group already in place, followed by a selective chlorination at the C1 position. acs.orgbohrium.com Another promising area is the use of photoredox catalysis, which utilizes visible light to drive chemical reactions under mild conditions, thereby reducing energy consumption and minimizing waste. researchgate.netnih.gov The development of catalyst-free processes, potentially conducted in environmentally benign solvents like water, also represents a significant goal in the sustainable synthesis of isoquinoline derivatives. rsc.orgbohrium.com

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Transition-Metal Catalysis (C-H Activation) | High atom economy, use of catalysts like Rh, Ru, Pd. acs.orgbohrium.com | Direct synthesis of the 6-isopropylisoquinoline core from readily available starting materials. |

| Photoredox Catalysis | Use of visible light, mild reaction conditions. researchgate.netnih.gov | Energy-efficient and controlled synthesis and functionalization. |

| Catalyst-Free "Green" Processes | Environmentally benign solvents (e.g., water), reduced waste. rsc.orgbohrium.com | Development of highly sustainable manufacturing processes. |

Advanced Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into molecular structures is of paramount importance, particularly in the context of medicinal chemistry, where the three-dimensional arrangement of atoms can dictate biological activity. nih.gov The development of methods for the stereoselective synthesis of chiral analogues of this compound is, therefore, a critical area of future research. This is especially relevant for derivatives where the isopropyl group might be replaced by a prochiral or chiral substituent, or where functionalization at other positions could create stereocenters.

A key focus will be on the asymmetric synthesis of 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs), which are common structural motifs in a vast number of natural products and pharmacologically active compounds. rsc.org Research in this area will likely involve the enantioselective reduction of the C=N bond of a 1-chloro-6-isopropyl-3,4-dihydroisoquinoline precursor using chiral catalysts or reagents. rsc.org Furthermore, the development of asymmetric catalytic methods that can directly introduce substituents at the C1 position of the isoquinoline ring in an enantioselective manner will be a significant advancement. acs.org This could involve the use of chiral ligands in transition-metal catalysis or the application of organocatalysis. nih.govacs.org

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of reaction mechanisms is fundamental to the optimization of existing synthetic methods and the rational design of new ones. For this compound, future research will necessitate a synergistic approach that combines experimental investigations with computational modeling to elucidate the intricate details of its formation and subsequent reactions.

For instance, in the context of transition-metal-catalyzed syntheses, density functional theory (DFT) calculations can be employed to map out the reaction pathways, identify key intermediates and transition states, and explain the observed regioselectivity and stereoselectivity. acs.org This computational insight can then guide further experimental work to improve catalyst design and reaction conditions. Similarly, for novel photoreactions, mechanistic studies will be crucial to understand the nature of the excited states involved and the subsequent radical or ionic pathways. nih.govacs.org This integrated approach will be instrumental in moving from serendipitous discovery to rational design in the chemistry of this compound.

Exploration of Undiscovered Reactivity Patterns

The chloro-substituent at the C1 position and the isopropyl group at the C6 position of this compound impart a unique electronic and steric profile to the molecule, suggesting the potential for undiscovered reactivity patterns. Future research will undoubtedly focus on exploring the full extent of its chemical transformations.

One area of interest is the further functionalization of the isoquinoline core. The chlorine atom at C1 serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents. Beyond this, the exploration of dearomative cycloaddition reactions, potentially initiated by photoredox catalysis, could lead to the synthesis of novel, complex three-dimensional structures from the planar isoquinoline scaffold. nih.gov The reactivity of the benzenoid ring, influenced by the isopropyl group, also warrants investigation, particularly in the context of electrophilic aromatic substitution and C-H activation/functionalization reactions. researchgate.netrsc.org Unlocking these novel reactivity patterns will significantly expand the chemical space accessible from this versatile building block.

Design of Next-Generation Scaffolds for Specific Research Applications

The isoquinoline framework is widely recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a multitude of biologically active compounds. nih.govrsc.orgresearchgate.net A major thrust of future research on this compound will be its use as a starting point for the design and synthesis of next-generation scaffolds tailored for specific research applications, particularly in drug discovery. researchgate.net

By leveraging the reactivity of the C1-chloro group and the potential for functionalization at other positions, a diverse library of derivatives can be generated. This approach, often referred to as fragment-based drug discovery (FBDD), involves the synthesis and screening of a variety of substituted isoquinolines to identify fragments that bind to a biological target. researchoutreach.org These "hit" fragments can then be elaborated or merged to create more potent and selective molecules. researchoutreach.org The design of such molecular libraries based on the this compound core could lead to the discovery of novel probes for chemical biology or lead compounds for the development of new therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-6-isopropylisoquinoline, and what starting materials are typically employed?

The synthesis of this compound involves chlorination of its isoquinoline precursor. Common methods include using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. The starting material, 6-isopropylisoquinoline, can be derived from commercially available isoquinoline derivatives via alkylation or Friedel-Crafts reactions. Reaction optimization often requires inert atmospheres (e.g., nitrogen) and controlled temperatures to prevent side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for verifying the bicyclic isoquinoline framework and substituent positions. Mass spectrometry (MS) confirms molecular weight and chlorine isotopic patterns. High-resolution MS and X-ray crystallography (if crystals are obtainable) provide additional validation for novel derivatives .

Q. How does the chlorine substituent influence the compound's reactivity in nucleophilic substitution reactions?

The electron-withdrawing chlorine atom at the 1-position activates the isoquinoline ring toward nucleophilic substitution. For example, reactions with amines or alkoxides typically proceed under basic conditions (e.g., potassium carbonate) at elevated temperatures (60–80°C). Steric hindrance from the 6-isopropyl group may reduce reaction rates, necessitating prolonged reaction times .

Advanced Research Questions

Q. What strategies can mitigate low yields in the synthesis of this compound derivatives?

Yield optimization often involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reagent solubility.

- Catalysis : Lewis acids like FeCl₃ or ZnCl₂ can accelerate chlorination.

- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates pure products. Contradictory yield data across studies may arise from differences in precursor purity or reaction scaling .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

SAR investigations require systematic modification of substituents (e.g., replacing chlorine with fluorine or adjusting the isopropyl group's position). Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking studies identify critical interactions. For example, bulkier substituents at the 6-position may improve binding to hydrophobic enzyme pockets .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

Discrepancies may stem from variations in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize protocols using guidelines from journals like the Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections, triplicate replicates).

- Validate results via orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition).

- Cross-reference with structurally similar compounds, such as 1-Chloro-6,8-dimethoxyisoquinoline, to identify trends .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies using HPLC and thermal gravimetric analysis (TGA) show:

- Solid state : Stable at −20°C in amber vials for >12 months.

- Solution state : Degrades in protic solvents (e.g., methanol) within weeks; use anhydrous DMSO for long-term storage. Light exposure accelerates decomposition, requiring UV-opaque containers .

Methodological Considerations

Q. What are best practices for reproducing synthetic procedures from literature?

- Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines, including exact molar ratios, solvent volumes, and temperature ramps.

- Characterization : Provide full spectral data (NMR, IR, MS) in supplementary materials.

- Troubleshooting : If yields diverge, verify reagent freshness (e.g., PCl₅ hydrolyzes readily) and exclude moisture via molecular sieves .

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm). Acceptable purity: ≥95%.

- Elemental analysis : Confirm C, H, N, Cl content within 0.4% of theoretical values.

- Counterion analysis : For salts (e.g., hydrochlorides), quantify via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.